![molecular formula C7H10N2O2 B1315948 (S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione CAS No. 98735-78-5](/img/structure/B1315948.png)
(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione” is a chemical compound with the molecular formula C6H8N2O2 . It has a molecular weight of 140.14 . The compound is typically stored at room temperature under an inert atmosphere .
Synthesis Analysis
A general synthetic route to spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione involves the cyclization of related acrylates and diethyl acetonedicarboxylate, followed by decarboxylation .Molecular Structure Analysis
The molecular structure of “(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione” is represented by the InChI code: 1S/C6H8N2O2/c9-4-3-7-5(10)6(8-4)1-2-6/h1-3H2, (H,7,10) (H,8,9) .Chemical Reactions Analysis
The synthesis of this compound involves a Michael addition, followed by a Dieckmann cyclization, basic ester hydrolysis, and thermal decarboxylation .Applications De Recherche Scientifique
Crystallography and Structural Analysis
The study of alaptide, a compound closely related to "(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione," through synchrotron powder diffraction data reveals detailed insights into its crystal structure. The research identifies two connected rings in the molecule, with one adopting a slight boat conformation and the other an envelope conformation, demonstrating how molecular structure can influence compound properties (Rohlíček et al., 2010).
Pharmacological Research
Research into new 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones has explored their anticonvulsant activity. This study synthesized twenty new compounds and tested their effectiveness against seizures, with some showing promising results compared to standard treatments (He et al., 2010).
Corrosion Inhibition
Spirocyclopropane derivatives, including compounds similar to "(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione," have been studied for their potential as green and environmentally friendly corrosion inhibitors. These compounds demonstrate effective inhibition properties for mild steel in acidic conditions, highlighting their application in protecting industrial materials (Chafiq et al., 2020).
Synthetic Chemistry and Solid-Phase Synthesis
In the context of synthetic chemistry, these compounds serve as linkers for the solid-phase synthesis of base-sensitive oligonucleotides. This application is crucial for developing nucleotide-based therapeutics and research tools, providing a method to produce oligonucleotides with specific sequences (Leisvuori et al., 2008).
Hypoglycemic Activity
Spiroimidazolidine-2,4-diones, structurally related to "(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione," have been synthesized and evaluated for their hypoglycemic potential. This research indicates that these compounds can significantly reduce blood glucose levels in diabetic models, providing a basis for developing new diabetes treatments (Iqbal et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
(6S)-6-methyl-4,7-diazaspiro[2.5]octane-5,8-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4-5(10)9-7(2-3-7)6(11)8-4/h4H,2-3H2,1H3,(H,8,11)(H,9,10)/t4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZSGPRARCHOLL-BYPYZUCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2(CC2)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NC2(CC2)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571809 |
Source


|
| Record name | (6S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione | |
CAS RN |
98735-78-5 |
Source


|
| Record name | (6S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

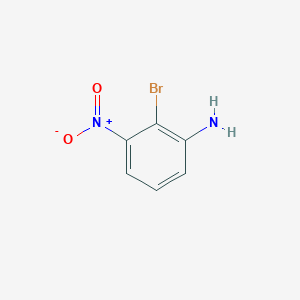
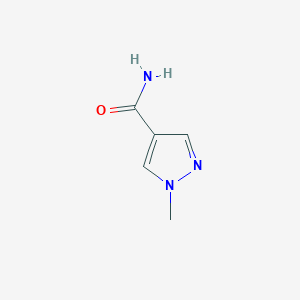
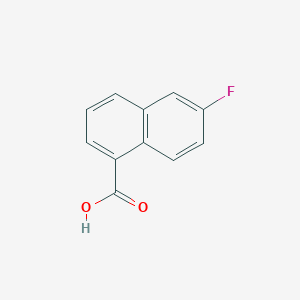
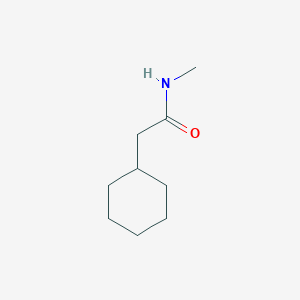
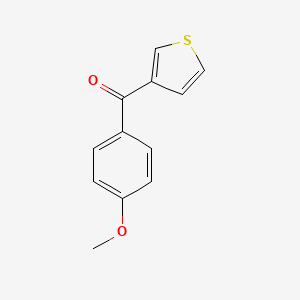

![2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B1315885.png)
![Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1315889.png)
![(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1315890.png)
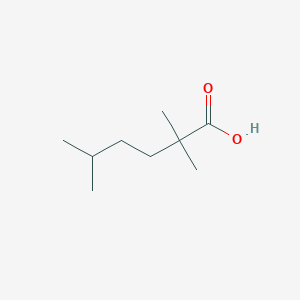
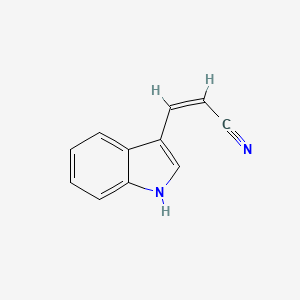
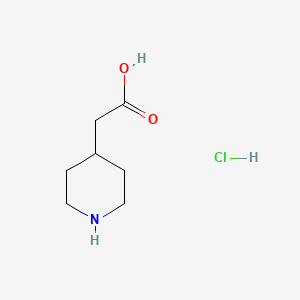

![[4-(Diethylamino)phenyl]acetic acid](/img/structure/B1315902.png)